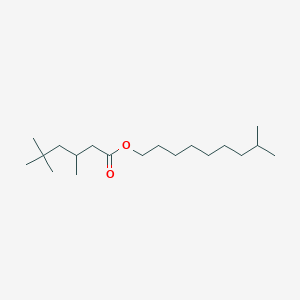

Isodecyl 3,5,5-trimethylhexanoate

Beschreibung

Isodecyl 3,5,5-trimethylhexanoate (CAS: 59231-35-5), also known as isodecyl isononanoate, is a branched-chain ester derived from 3,5,5-trimethylhexanoic acid and isodecyl alcohol. Its molecular formula is C₁₉H₃₈O₂, with a molecular weight of 298.5 g/mol . It is widely used in cosmetics as an emollient and antistatic agent, offering non-greasy texture and improved skin feel . The compound’s branched structure enhances stability and solubility in organic matrices, making it suitable for formulations requiring low volatility and high compatibility .

Eigenschaften

CAS-Nummer |

59231-35-5 |

|---|---|

Molekularformel |

C19H38O2 |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

8-methylnonyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C19H38O2/c1-16(2)12-10-8-7-9-11-13-21-18(20)14-17(3)15-19(4,5)6/h16-17H,7-15H2,1-6H3 |

InChI-Schlüssel |

KJMXWSCWFWQVEK-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOC(=O)CC(C)CC(C)(C)C |

Kanonische SMILES |

CC(C)CCCCCCCOC(=O)CC(C)CC(C)(C)C |

Andere CAS-Nummern |

59231-35-5 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares key properties of isodecyl 3,5,5-trimethylhexanoate with structurally related esters:

Performance in Formulations

- Cosmetic Applications: Isodecyl 3,5,5-trimethylhexanoate outperforms linear esters (e.g., isodecyl laurate) in providing a non-greasy feel, critical for skincare products . Isononyl isononanoate offers comparable emolliency but may differ in sensory properties due to structural isomerism .

- Industrial Applications: Vinyl copolymers incorporating 3,5,5-trimethylhexanoate derivatives (e.g., vinyl 3,5,5-trimethylhexanoate) demonstrate superior hydrolytic stability and adhesion to low-energy surfaces, as shown in copolymer binder resins .

Vorbereitungsmethoden

Catalyst Efficiency

- Sulfuric acid achieves high yields but requires careful neutralization to avoid residual acidity[^4^].

- Ionic liquids (e.g., butylmethylimidazolium chloride) increase yields to 86% in related ester syntheses[^1^].

Comparative Performance

| Ester | Spreadability (cm²) | Viscosity |

|---|---|---|

| Isodecyl 3,5,5-trimethylhexanoate | 30.2 | Medium |

| Paraffin oil | 28.1 | High |

| 2-Ethylhexyl isooctanoate | 29.5 | Low |

Data adapted from patent examples[^4^].

Industrial Scalability

- Feedstock flexibility: Industrial-grade isodecyl alcohol (methyl-branched isomer mixtures) and 3,5,5-trimethylhexanoic acid (90% purity) are sufficient[^4^].

- Process optimization: Continuous water removal improves reaction efficiency[^4^].

Q & A

Q. What are the common synthetic routes for isodecyl 3,5,5-trimethylhexanoate?

Isodecyl 3,5,5-trimethylhexanoate is synthesized via esterification of 3,5,5-trimethylhexanoic acid with isodecyl alcohol. Acid-catalyzed (e.g., sulfuric acid) or enzymatic methods are typical. For example, refluxing equimolar amounts of the acid and alcohol under anhydrous conditions yields the ester, with yields influenced by reaction time and catalyst concentration . Purification often involves distillation or chromatography to remove unreacted starting materials.

Q. What spectroscopic methods are used to characterize isodecyl 3,5,5-trimethylhexanoate?

Key techniques include:

- NMR : H and C NMR identify branching patterns (e.g., methyl groups at positions 3,5,5) and ester linkage confirmation.

- IR : Peaks near 1730 cm confirm the carbonyl group (C=O) of the ester .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270–330) verify molecular weight and fragmentation patterns .

Q. What are the primary applications of isodecyl 3,5,5-trimethylhexanoate in cosmetic research?

It functions as an emollient and antistatic agent in formulations. Researchers evaluate its efficacy using in vitro skin models to measure occlusivity and transepidermal water loss (TEWL). Comparative studies with other esters (e.g., isodecyl laurate) assess lipid-layer compatibility and sensory properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of isodecyl 3,5,5-trimethylhexanoate?

Optimization strategies include:

- Catalyst Screening : Testing Brønsted acids (e.g., p-toluenesulfonic acid) versus lipases for enantioselectivity.

- Molar Ratios : Excess alcohol (1.5:1 alcohol:acid) drives equilibrium toward ester formation.

- Reaction Monitoring : Real-time FTIR or GC-MS tracks conversion rates and identifies byproducts (e.g., diesters or unreacted acid) .

Q. What strategies resolve data discrepancies in the physical properties of isodecyl 3,5,5-trimethylhexanoate across studies?

Discrepancies in density or boiling points may arise from isomerism or impurities. Researchers should:

Q. How does structural isomerism of isodecyl 3,5,5-trimethylhexanoate affect its performance in emollient formulations?

The branched 3,5,5-trimethylhexanoate moiety influences viscosity and solubility. Computational modeling (e.g., molecular dynamics) predicts interactions with skin lipids, while experimental studies compare spreading coefficients and occlusive properties against linear-chain esters. Such analyses guide formulation adjustments for targeted hydration profiles .

Methodological Considerations

- Stability Studies : Accelerated aging tests (e.g., 40°C/75% RH for 12 weeks) assess hydrolytic degradation. LC-MS identifies degradation products like free fatty acids .

- Isomer Differentiation : Chiral chromatography or C NMR distinguishes stereoisomers, critical for understanding structure-activity relationships .

For further synthesis protocols or regulatory guidelines, consult peer-reviewed journals and authoritative databases (e.g., NIST) while avoiding non-academic sources like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.